molecular formula C3H2BrClN2 B12303417 5-bromo-2-chloro-1H-imidazole

5-bromo-2-chloro-1H-imidazole

Cat. No.: B12303417
M. Wt: 181.42 g/mol
InChI Key: SNODATUILHBXFF-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and chlorine substituents at the 5 and 2 positions, respectively. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

The synthesis of 5-bromo-2-chloro-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve the use of multi-component reactions, which enable the efficient synthesis of highly substituted imidazole derivatives .

Chemical Reactions Analysis

5-Bromo-2-chloro-1H-imidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nickel catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

5-Bromo-2-chloro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and π-π interactions with active site residues of enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

5-Bromo-2-chloro-1H-imidazole can be compared with other halogenated imidazoles, such as 5-bromo-1H-imidazole and 2-chloro-1H-imidazole. While these compounds share similar structural features, the presence of both bromine and chlorine in this compound imparts unique chemical properties and reactivity. This dual substitution pattern can enhance its biological activity and make it a valuable compound for various applications .

Properties

Molecular Formula

C3H2BrClN2

Molecular Weight

181.42 g/mol

IUPAC Name

5-bromo-2-chloro-1H-imidazole

InChI

InChI=1S/C3H2BrClN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)

InChI Key

SNODATUILHBXFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)Cl)Br

Origin of Product

United States

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